molecular formula C12H14FNO B8700503 1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one

1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one

Cat. No.: B8700503
M. Wt: 207.24 g/mol
InChI Key: ICNPOTSVAWPXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorobenzoylmethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the benzoyl group can significantly alter the compound’s chemical and biological properties, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one typically involves the reaction of pyrrolidine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time and costs .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The pyrrolidine ring can interact with various proteins, affecting their function and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorobenzoylmethyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.

    3-(4-Methylbenzoylmethyl)pyrrolidine: Similar structure but with a methyl group instead of fluorine.

    3-(4-Nitrobenzoylmethyl)pyrrolidine: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one makes it unique compared to its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes this compound a valuable compound for developing new materials and pharmaceuticals .

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-pyrrolidin-3-ylethanone

InChI

InChI=1S/C12H14FNO/c13-11-3-1-10(2-4-11)12(15)7-9-5-6-14-8-9/h1-4,9,14H,5-8H2

InChI Key

ICNPOTSVAWPXRY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.